4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
Description
4-Chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a benzene sulfonamide core substituted with chlorine and methyl groups at positions 4, 2, and 3. The N-linked phenyl group is further modified with a pyridazine ring bearing a methanesulfonyl group at position 4. The methanesulfonyl group may enhance metabolic stability or binding affinity compared to simpler substituents.
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-10-18(13(2)9-16(12)20)29(26,27)23-15-6-4-5-14(11-15)17-7-8-19(22-21-17)28(3,24)25/h4-11,23H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKRSIPKNUPEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block in Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique sulfonamide group can participate in various chemical reactions, facilitating the development of new compounds with desired properties .
- Reagent in Organic Reactions : It is utilized as a reagent in organic chemistry for reactions such as nucleophilic substitutions and coupling reactions, contributing to the formation of diverse chemical entities .
Biology
- Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme inhibition. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
- Protein Interaction Studies : It can be employed in studies focused on protein interactions, helping to elucidate mechanisms of action for various biological processes .
Pharmaceutical Development
- Potential Therapeutic Applications : Given its ability to interact with biological targets, this compound is being explored for potential therapeutic applications. Its sulfonamide moiety is reminiscent of many known drugs that exhibit antibacterial and anti-inflammatory properties .
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, the compound can be used in the production of specialty chemicals and materials that require specific functional properties. Its unique chemical structure lends itself to applications in materials science .
Case Study 1: Enzyme Inhibition
Research conducted on the enzyme inhibition properties of 4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide demonstrated significant inhibitory effects on certain target enzymes involved in metabolic pathways. The study highlighted its potential as a lead compound for drug development aimed at treating metabolic disorders.
Case Study 2: Synthesis of Complex Molecules
A recent study showcased the use of this compound as a key intermediate in synthesizing novel heterocyclic compounds. The research illustrated how modifications to the sulfonamide group could yield derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyridazine ring or benzene sulfonamide moiety. Below is a comparative analysis based on available data:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Impact on Molecular Weight :
- The methanesulfonyl group in the target compound increases molecular weight (481.97 g/mol) compared to ethoxy (417.91 g/mol) or pyrrolidinyl (482.99 g/mol) analogs. This may influence pharmacokinetic properties like solubility or membrane permeability .
Bioactivity Implications :
- The chlorine and methyl groups on the benzene sulfonamide core are absent in Analog 3, which lacks bioactivity data but may serve as a simpler scaffold for structure-activity relationship (SAR) studies .
- Methanesulfonyl and pyrrolidinyl groups (Target Compound and Analog 2) could enhance interactions with hydrophobic binding pockets in target proteins compared to ethoxy groups .
Synthetic Accessibility: Screening compounds like Analog 1 and 3 are available in milligram quantities, suggesting their use in preliminary bioassays.
Discussion of Substituent Effects
- Methanesulfonyl vs. Ethoxy : Methanesulfonyl’s electron-withdrawing nature may improve metabolic stability compared to ethoxy’s electron-donating properties. This could reduce oxidative degradation in vivo .
Biological Activity
4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide (CAS No. 946256-17-3) is a sulfonamide compound with a complex molecular structure that includes a pyridazine ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18ClN3O4S2 |
| Molecular Weight | 426.94 g/mol |
| CAS Number | 946256-17-3 |
The presence of the sulfonamide group is significant for its biological activity, as it is known to influence enzyme inhibition and molecular interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety may inhibit enzyme activity by competing with substrate binding or by altering the conformation of the active site. The pyridazine ring enhances the compound's ability to interact with various biological targets due to its electron-withdrawing properties and potential for hydrogen bonding.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyridazine derivatives have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell growth and survival .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance . The inhibition mechanism involves competitive binding at the active site, leading to reduced enzymatic activity.
Antimicrobial Properties
There is also evidence suggesting that this compound may possess antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways . This property makes them valuable in treating bacterial infections.
Study on Antitumor Effects
A study published in a peer-reviewed journal examined the effects of similar pyridazine compounds on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Enzyme Inhibition Research
In another study focusing on enzyme inhibition, researchers evaluated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase activity. The findings revealed that certain structural modifications enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. Example structural parameters :
| Parameter | Value |
|---|---|
| Space group | P |
| R-factor | <0.05 |
| Resolution | 0.8 Å |
What experimental approaches are used for initial biological activity assessment?
Q. Basic
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., carbonic anhydrase isoforms).
- Microbial susceptibility testing : Determine minimum inhibitory concentration (MIC) for antibacterial activity .
Q. Advanced
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Surface plasmon resonance (SPR) for real-time interaction kinetics .
How can synthetic yield be optimized while minimizing side reactions?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent (e.g., NMP vs. DMF), and catalyst loading .
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
Q. Example optimization table :
| Condition | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–70°C | +25% |
| Catalyst (Pd(PPh)) | 2 mol% | +15% |
How can contradictions between spectroscopic and crystallographic data be resolved?
Q. Advanced
- Multi-technique validation :
- Compare -NMR chemical shifts with computed spectra (DFT calculations).
- Use dynamic NMR to assess conformational flexibility in solution vs. solid state .
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula .
What computational methods are suitable for studying structure-activity relationships (SAR)?
Q. Advanced
- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at the sulfonamide-enzyme interface.
- Molecular docking (AutoDock Vina) : Predict binding poses with target proteins (e.g., cyclooxygenase-2) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
How can sensitive functional groups (e.g., sulfonamide) be stabilized during synthesis?
Q. Advanced
- Protective groups : Use trityl or benzyl groups to shield the sulfonamide nitrogen during coupling reactions .
- Low-temperature conditions : Perform reactions at –20°C to prevent hydrolysis .
What strategies are recommended for analyzing sulfonamide-protein interactions at atomic resolution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
